
5-bromo-4-N-cyclopropylpyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-4-N-cyclopropylpyridine-3,4-diamine is a chemical compound with the molecular formula C8H10BrN3 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group attached to the nitrogen at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-N-cyclopropylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives followed by amination and cyclopropylation. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to amination using ammonia or an amine source under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-bromo-4-N-cyclopropylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine compounds.
Reduction: Reduced amine derivatives.
科学研究应用
5-bromo-4-N-cyclopropylpyridine-3,4-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism by which 5-bromo-4-N-cyclopropylpyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The cyclopropyl group enhances its binding affinity and specificity, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
5-Bromo-2,3-diaminopyridine: Similar structure but lacks the cyclopropyl group.
5-Bromo-4-methylpyridine-3,4-diamine: Contains a methyl group instead of a cyclopropyl group.
5-Bromo-3,4-diaminopyridine: Lacks the N4-cyclopropyl substitution.
Uniqueness
The presence of the cyclopropyl group in 5-bromo-4-N-cyclopropylpyridine-3,4-diamine imparts unique chemical and biological properties, such as increased stability and enhanced binding interactions, distinguishing it from other similar compounds.
属性
CAS 编号 |
607372-29-2 |
|---|---|
分子式 |
C8H10BrN3 |
分子量 |
228.09 g/mol |
IUPAC 名称 |
5-bromo-4-N-cyclopropylpyridine-3,4-diamine |
InChI |
InChI=1S/C8H10BrN3/c9-6-3-11-4-7(10)8(6)12-5-1-2-5/h3-5H,1-2,10H2,(H,11,12) |
InChI 键 |
WGRQPFARKQZWGE-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=C(C=NC=C2N)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol](/img/structure/B8755263.png)
![4-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-ol](/img/structure/B8755272.png)
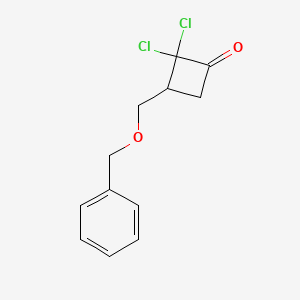

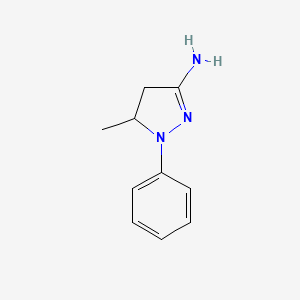

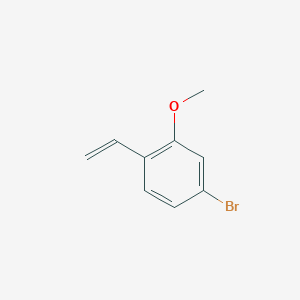
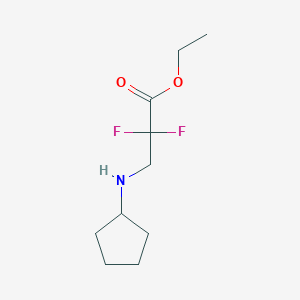
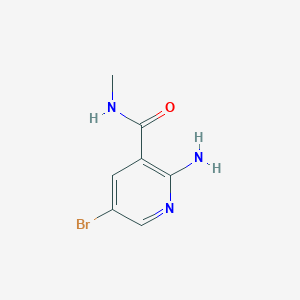
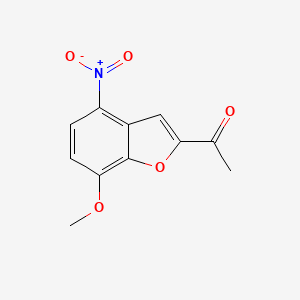
![4-Chloro-1-(3-methylpyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8755335.png)

![6-chloro-2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B8755346.png)
